molecular formula C2H5NO2 B10761703 Glycine CAS No. 18875-39-3

Glycine

Cat. No.: B10761703
CAS No.: 18875-39-3
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

Glycine, also known as aminoacetic acid, is the simplest amino acid with the chemical formula ( \text{NH}_2\text{CH}_2\text{COOH} ). It is a non-essential amino acid, meaning that the human body can synthesize it. This compound is integral to the formation of alpha-helices in secondary protein structures due to its small side chain, which consists of a single hydrogen atom. This unique structure allows this compound to fit into both hydrophilic and hydrophobic environments .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The chloroacetic acid ammonolysis method is the most commonly used industrial process due to its simplicity and cost-effectiveness. the Strecker synthesis is also employed for large-scale production due to its high yield and product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to produce glyoxylate and ammonia.

    Reduction: this compound can be reduced to form aminoethanol.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents like sodium borohydride.

    Substitution: Often involves halogenating agents or other electrophiles.

Major Products:

Scientific Research Applications

Glycine has a wide range of applications in scientific research:

Mechanism of Action

Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to this compound receptors, which are chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neuronal firing. This compound also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating excitatory neurotransmission in conjunction with glutamate .

Comparison with Similar Compounds

    Alanine: Another simple amino acid with a methyl side chain.

    Serine: Contains a hydroxymethyl side chain.

    Proline: Has a unique cyclic structure.

Comparison:

This compound’s simplicity and versatility make it a unique and valuable compound in various fields of science and industry.

Properties

IUPAC Name

2-aminoacetic acid
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InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
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InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N
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Molecular Formula

C2H5NO2
Record name GLYCINE
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Related CAS

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1))
Record name Glycine [USP:INN]
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DSSTOX Substance ID

DTXSID9020667
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Molecular Weight

75.07 g/mol
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Physical Description

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol)
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Density

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C
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Vapor Pressure

0.00000013 [mmHg]
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Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.
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Color/Form

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc

CAS No.

56-40-6, 25718-94-9, 18875-39-3
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Melting Point

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C
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